Ethyl triisopropyl pyrophosphate

Description

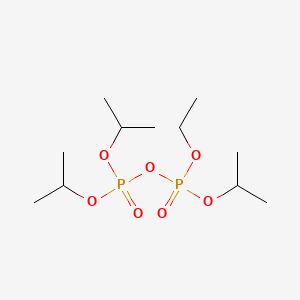

Structure

2D Structure

3D Structure

Properties

CAS No. |

63704-58-5 |

|---|---|

Molecular Formula |

C11H26O7P2 |

Molecular Weight |

332.27 g/mol |

IUPAC Name |

di(propan-2-yloxy)phosphoryl ethyl propan-2-yl phosphate |

InChI |

InChI=1S/C11H26O7P2/c1-8-14-19(12,15-9(2)3)18-20(13,16-10(4)5)17-11(6)7/h9-11H,8H2,1-7H3 |

InChI Key |

AIUIOLZIJLZPNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OC(C)C)OP(=O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Ethyl Triisopropyl Pyrophosphate

Investigation of Pyrophosphate Anhydride (B1165640) Bond Stability and Reactivity

The P-O-P anhydride bond in pyrophosphates is the locus of their chemical reactivity. Its stability is influenced by several factors, including the nature of the substituents on the phosphorus atoms, the solvent environment, and the presence of catalysts.

Mechanisms of Hydrolysis in Pyrophosphate Esters

The hydrolysis of pyrophosphate esters can proceed through different mechanistic pathways, primarily distinguished as either a dissociative (S_N_1-like) or an associative (S_N_2-like) process at the phosphorus center. researchgate.net In a dissociative mechanism, a metaphosphate intermediate (PO₃⁻) is formed in the rate-determining step, which is then rapidly attacked by a nucleophile, such as water. researchgate.net Conversely, an associative mechanism involves the formation of a pentacoordinate phosphorane intermediate or transition state. researchgate.net

The pH of the medium also plays a crucial role in the hydrolysis of pyrophosphates. The reaction can be catalyzed by both acid and base. nih.gov Under acidic conditions, protonation of a phosphate (B84403) oxygen makes the phosphorus atom more electrophilic and facilitates nucleophilic attack. Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the phosphorus center.

Nucleophilic Attack and Phosphoryl Transfer Mechanisms

Phosphoryl transfer reactions are fundamental processes in which a phosphoryl group is transferred from a donor to an acceptor molecule. researchgate.net In the case of ethyl triisopropyl pyrophosphate, a nucleophile can attack one of the two phosphorus atoms, leading to the cleavage of the P-O-P bond and the transfer of a phosphoryl group. The mechanism of this nucleophilic substitution at the phosphorus center can be either concerted (a single transition state) or stepwise (involving a pentacoordinate intermediate). sapub.org

The choice between these pathways is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. The presence of both ethyl and isopropyl groups introduces electronic and steric asymmetry. The electron-donating character of the alkyl groups influences the electrophilicity of the phosphorus atoms. The isopropyl groups, being more electron-donating than the ethyl group, might slightly reduce the electrophilicity of the phosphorus atom to which they are attached. However, steric hindrance is often a more dominant factor in such reactions. mdpi.com It is plausible that a nucleophile would preferentially attack the phosphorus atom bearing the less bulky ethyl group due to lower steric hindrance.

The general mechanism for nucleophilic substitution at a phosphorus center is depicted below:

Scheme 1: General Mechanisms for Nucleophilic Substitution at a Phosphoryl Center

A) Concerted (S_N_2-like) Pathway

B) Stepwise (Associative) Pathway

Stereochemical Aspects of Pyrophosphate Ester Reactions

The presence of four different substituents around a phosphorus atom renders it a chiral center. In this compound, both phosphorus atoms are potentially chiral centers, leading to the possibility of diastereomers.

Chirality at Phosphorus Centers in Pyrophosphate Structures

The synthesis of P-chiral organophosphorus compounds is a significant area of research. nih.govresearchgate.net For an asymmetric pyrophosphate like this compound, if the three isopropyl groups are attached to one phosphorus and the ethyl group and the other phosphate moiety are attached to the second phosphorus, both phosphorus atoms become stereogenic centers. This gives rise to the possibility of (R,R), (S,S), (R,S), and (S,R) stereoisomers. The characterization and separation of these stereoisomers can be achieved using techniques such as ³¹P NMR spectroscopy with chiral solvating agents. nih.gov

The table below shows typical ³¹P NMR chemical shift ranges for various phosphorus-containing functional groups, which are instrumental in identifying pyrophosphates and their reaction products.

| Functional Group | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Phosphate monoesters | +5 to -5 |

| Phosphate diesters | +2 to -2 |

| Pyrophosphates | -5 to -15 |

| Polyphosphates (internal) | -20 to -30 |

| Phosphonates | +15 to +30 |

| Phosphinates | +30 to +50 |

| Data compiled from various sources. researchgate.nettrilinkbiotech.comnih.govorganicchemistrydata.org |

Influence of Isopropyl and Ethyl Moieties on Reaction Stereoselectivity

When a chiral pyrophosphate ester undergoes a reaction, the stereochemical outcome (retention, inversion, or racemization of configuration at the phosphorus center) is dependent on the reaction mechanism. researchgate.net An S_N_2-type reaction at the phosphorus center generally proceeds with inversion of configuration. In contrast, a mechanism involving a long-lived pentacoordinate intermediate can lead to pseudorotation, potentially resulting in retention of configuration or a mixture of stereoisomers.

The ethyl and isopropyl groups can exert a significant influence on the stereoselectivity of reactions involving this compound. The steric bulk of the three isopropyl groups can direct an incoming nucleophile to the other phosphorus center, or it can influence the preferred orientation of the nucleophile as it approaches the phosphorus atom. This can lead to a preference for the formation of one stereoisomer of the product over another, a phenomenon known as stereoselectivity. masterorganicchemistry.com In enzymatic reactions, the specific geometry of the active site can lead to highly stereospecific transformations of chiral phosphate esters. nih.gov While no specific studies on the stereoselectivity of this compound reactions were found, the principles of steric hindrance suggest that the ethyl and isopropyl groups would play a crucial role in directing the stereochemical course of its reactions.

The following table summarizes the expected influence of the alkyl groups on the reactivity of this compound.

| Property | Influence of Ethyl Group | Influence of Isopropyl Groups |

| Steric Hindrance | Lower | Higher |

| Inductive Effect | +I (less than isopropyl) | +I (more than ethyl) |

| Susceptibility to Nucleophilic Attack | Higher (at its P center) | Lower (at its P center) |

| Potential for Stereodirection | Significant in concert with the isopropyl groups | Dominant factor in directing nucleophilic attack |

Exploration of Rearrangement Reactions Involving Pyrophosphate Linkages

Rearrangement reactions involving organophosphorus compounds can lead to the formation of new carbon-phosphorus or oxygen-phosphorus bonds. While rearrangements involving the pyrophosphate linkage itself are not commonly reported, rearrangements of the ester groups attached to the phosphate are known. researchgate.net For instance, the phospha-Fries rearrangement involves the isomerization of aryl phosphates to aryl phosphonates. researchgate.net

In the context of this compound, a rearrangement could theoretically involve the migration of one of the alkyl groups. However, such rearrangements typically require specific catalysts or conditions, such as strong bases or high temperatures. nih.gov Another possibility is a rearrangement involving the entire pyrophosphate moiety, although this is less common. The likelihood of such a rearrangement would depend on the stability of the potential intermediates and transition states. For example, reactions involving carbocation intermediates can be accompanied by rearrangements to form a more stable carbocation. nih.gov If a reaction of this compound were to proceed through a mechanism that generates a carbocation on one of the alkyl chains, a subsequent rearrangement of that alkyl group could occur.

Given the stability of the P-O-P bond under normal conditions, significant energy input or specific catalytic pathways would likely be required to induce a rearrangement involving the pyrophosphate linkage of this compound.

Development of Pyrophosphate Bioisosteres and Analogues for Research Purposes

Design Principles for Pyrophosphate Mimics in Chemical Biology Studies

The primary goal in designing pyrophosphate mimics is to create molecules that can effectively substitute for their natural counterparts in biological systems, thereby enabling the study of enzymatic mechanisms, the inhibition of specific enzymes, or the development of therapeutic agents. The key design principles revolve around mimicking the stereoelectronic properties of the pyrophosphate group while enhancing its stability.

Synthesis of Stable Pyrophosphate Analogues with Modified Linkages

The synthesis of stable pyrophosphate analogues is a cornerstone of their development for research applications. The modification of the pyrophosphate linkage is a key strategy to impart stability.

A prevalent and effective modification is the replacement of the bridging oxygen atom in the pyrophosphate bond with a methylene (B1212753) group (-CH2-), creating a P-C-P linkage. These methylene-bridged analogues, also known as phosphonates, exhibit significantly increased resistance to enzymatic and non-enzymatic hydrolysis due to the greater stability of the phosphorus-carbon bond compared to the phosphorus-oxygen-phosphorus bond.

The synthesis of such analogues often involves the reaction of a phosphonate (B1237965) with a protected phosphate (B84403) or another phosphonate derivative. For instance, the synthesis of a methylene-bridged analogue of ethyl triisopropyl pyrophosphate would conceptually involve the coupling of an ethyl triisopropyl phosphonate moiety with a suitable reaction partner. A general synthetic approach could involve the use of the Michaelis-Arbuzov or Michaelis-Becker reactions to form the P-C bond, followed by further phosphorylation steps.

Fluorine has become a valuable tool in medicinal chemistry and chemical biology due to its unique properties. The introduction of fluorine atoms into pyrophosphate analogues can significantly alter their chemical and biological characteristics. Fluorine's high electronegativity can influence the acidity of neighboring P-OH groups and the electronic distribution of the molecule, potentially enhancing binding affinity to target enzymes.

The synthesis of fluorinated pyrophosphate bioisosteres, particularly those with a difluoromethylene bridge (P-CF2-P), has been a subject of intense research. These analogues are considered excellent isopolar and isosteric mimics of the natural pyrophosphate linkage. The synthesis of such compounds is often challenging and typically involves specialized fluorinating reagents and multi-step reaction sequences. A common strategy is the reaction of a phosphite (B83602) with a difluoromethylenating agent. For a hypothetical fluorinated analogue of this compound, this would involve the synthesis of a suitably fluorinated building block that can then be incorporated into the pyrophosphate-like structure.

Comparative Reactivity and Stability of this compound Analogues

The rationale behind synthesizing analogues of this compound is to modulate its reactivity and stability for specific research applications. The table below provides a comparative overview of the expected properties of the parent compound and its methylene-bridged and fluorinated analogues based on established principles of pyrophosphate chemistry.

| Compound | Linkage | Expected Relative Stability to Hydrolysis | Expected Relative Electrophilicity of Phosphorus | Key Features |

| This compound | P-O-P | Low | High | Susceptible to enzymatic and chemical cleavage. |

| Methylene-bridged this compound analogue | P-CH2-P | High | Moderate | Significantly increased stability towards hydrolysis; maintains spatial arrangement. |

| Fluorinated this compound analogue | P-CF2-P | Very High | High | Enhanced stability and altered electronic properties due to the electronegativity of fluorine. |

This table presents expected relative properties based on general principles of pyrophosphate analogue chemistry.

The methylene-bridged analogue is anticipated to be the most stable against hydrolysis due to the robust P-C-P bond. This stability makes it an excellent candidate for studies where the pyrophosphate group needs to remain intact over long periods or in the presence of phosphatases.

The fluorinated analogue, particularly the difluoromethylene-bridged version, offers a unique combination of high stability and altered electronic character. The strong electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the phosphorus centers, which may influence its interaction with nucleophilic residues in an enzyme's active site. This can lead to potent enzyme inhibition.

Biochemical and Enzymatic Interactions of Pyrophosphate Esters in Research

Theoretical Frameworks for Pyrophosphate-Dependent Enzymatic Reactions

The generation of inorganic pyrophosphate (PPi) is a common feature of numerous biosynthetic reactions. nih.gov The subsequent hydrolysis of PPi is a critical step that influences the thermodynamic favorability and kinetic directionality of these pathways.

The hydrolysis of the phosphoanhydride bond in PPi is a highly exergonic reaction, releasing a significant amount of free energy. nih.gov This energy release, however, does not typically serve as a direct power source for other reactions in the way that ATP hydrolysis does. nih.gov Instead, the primary role of PPi hydrolysis is to render biosynthetic reactions that produce PPi effectively irreversible. nih.govnih.gov

The irreversibility imparted by PPi hydrolysis is therefore a kinetic effect rather than a thermodynamic one where energy is directly coupled. nih.gov While the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) can be used for thermodynamic coupling to drive endergonic reactions, the cleavage of ATP to AMP and PPi is a strategy to achieve kinetic control. nih.govnih.gov

Table 1: Standard Free Energy of Hydrolysis for Key Phosphate Compounds

| Compound | Reaction | ΔG°' (kJ/mol) | ΔG°' (kcal/mol) |

|---|---|---|---|

| ATP | ATP + H₂O → ADP + Pᵢ | -30.5 | -7.3 |

| ATP | ATP + H₂O → AMP + PPᵢ | -45.6 | -10.9 |

Data compiled from multiple sources. nih.govwikipedia.orgbyjus.com The free energy of PPi hydrolysis can vary based on cellular conditions.

For example, in DNA and RNA synthesis, DNA and RNA polymerases catalyze the addition of a nucleotide monophosphate to the growing nucleic acid chain, releasing PPi. The reaction is: (NMP)n + NTP → (NMP)n+1 + PPi

Mechanistic Studies of Pyrophosphate Cleavage by Phosphatases

Inorganic pyrophosphatases (PPases) are essential enzymes that catalyze the hydrolysis of PPi into two orthophosphate ions. nih.govnih.gov This reaction is vital for maintaining a low intracellular concentration of PPi, which is necessary for the progression of numerous biosynthetic pathways. nih.govnih.gov

Inorganic pyrophosphatases follow Michaelis-Menten kinetics. mdpi.com The activity of these enzymes is highly dependent on the presence of divalent metal ions, most commonly Mg²⁺, which form a complex with PPi that is the true substrate for the enzyme. nih.govmdpi.com The concentration of free Mg²⁺ ions is a critical factor in kinetic analyses. mdpi.com

Table 2: General Kinetic Parameters for Pyrophosphatases

| Enzyme Source | Substrate | Kₘ | Vₘₐₓ | Cofactor |

|---|---|---|---|---|

| Yeast PPase | Mg-PPi | ~2-10 µM | Varies | Mg²⁺ |

| E. coli PPase | Mg-PPi | ~1-5 µM | Varies | Mg²⁺, Zn²⁺, Co²⁺ |

Note: Kₘ and Vₘₐₓ values are highly dependent on pH, temperature, and metal ion concentration. The data presented are approximate ranges for illustrative purposes.

Pyrophosphatases exhibit a high degree of substrate specificity for inorganic pyrophosphate. mdpi.com They show significantly lower or no activity towards other phosphate-containing compounds like ATP or tripolyphosphate, especially with their physiological cofactor Mg²⁺. nih.gov However, when Mg²⁺ is substituted with other transition metals like Mn²⁺ or Co²⁺, some PPases can exhibit ATPase activity. nih.gov This change in specificity is linked to the metal ion's influence on the geometry of the active site and its interaction with the substrate. nih.gov Pyrophosphite (PP(III)), an analog of pyrophosphate, is not a substrate for pyrophosphatase. rsc.org

High-resolution crystal structures of pyrophosphatases, particularly from yeast and E. coli, have provided significant insights into their catalytic mechanism. nih.gov The active site contains a complex network of interactions involving several divalent metal ions and conserved amino acid residues. nih.govnih.gov

The catalytic mechanism generally involves three to four metal ions. nih.gov A key feature is a hydroxide (B78521) ion, bridged between two metal ions, which acts as the nucleophile, attacking the phosphorus atom of the PPi substrate. nih.gov A third metal ion is proposed to coordinate a water molecule that functions as a general acid to protonate the leaving phosphate group. nih.gov This "three-metal ion" mechanism, supported by extensive hydrogen bonding and Lewis acid catalysis from the metal ions, facilitates the cleavage of the stable phosphoanhydride bond. nih.gov The binding of the product, two phosphate molecules, also involves intricate coordination with the metal ions in the active site. nih.gov

Allosteric Modulation and Signaling Pathways Involving Pyrophosphate Esters (Analogous Research)

While inorganic pyrophosphate itself is not typically viewed as a primary signaling molecule, its levels are tightly regulated and can influence metabolic states. nih.gov More complex pyrophosphate esters, such as inositol (B14025) pyrophosphates (PP-InsPs), act as important intracellular signaling molecules that regulate a wide array of cellular processes. mdpi.com Research into these analogs provides a framework for understanding how pyrophosphate-containing molecules can function in cellular regulation.

Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. nih.gov Inositol pyrophosphates can act as allosteric modulators for various proteins, influencing their function through non-covalent binding. mdpi.com This regulation is distinct from covalent modification, although some pyrophosphate-containing molecules can also participate in protein pyrophosphorylation. mdpi.com

The study of allosteric regulation often involves understanding complex signaling pathways where multiple proteins and small molecules interact. nih.govconicet.gov.ar For example, the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which is key in NAD⁺ biosynthesis, is subject to allosteric modulation that can enhance its activity. nih.gov Similarly, bisphosphonates, which are stable analogs of pyrophosphate, can inhibit enzymes like farnesyl pyrophosphate synthase, highlighting the potential for pyrophosphate-like structures to modulate enzyme activity in critical metabolic pathways. researchgate.net These examples from analogous research illustrate the principles by which pyrophosphate esters could potentially participate in the complex networks of cellular signaling and metabolic control.

Binding Interactions with Macromolecules and Proteins

There is no available research data on the binding interactions of ethyl triisopropyl pyrophosphate with macromolecules and proteins.

Elucidation of Cellular Signaling Cascades Mediated by Pyrophosphate Derivatives

There is no available research data on the role of this compound in cellular signaling cascades. Research in this area has centered on other pyrophosphate derivatives like inositol pyrophosphates. molbase.com These compounds have been shown to influence various signaling pathways, including those involved in phosphate and energy homeostasis. molbase.com For instance, certain inositol pyrophosphates are implicated in the regulation of the immune response by affecting the phosphorylation of key signaling proteins. However, similar studies involving this compound have not been identified.

Advanced Analytical Methodologies for Characterizing Pyrophosphate Esters

Spectroscopic Characterization Techniques for Ethyl Triisopropyl Pyrophosphate

Spectroscopic methods are indispensable for the detailed structural investigation of this compound, offering information on its atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl and triisopropyl groups.

Ethyl Group: A quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃) are anticipated. The quartet arises from coupling to the three methyl protons, while the triplet results from coupling to the two methylene protons.

Isopropyl Groups: A multiplet (likely a septet) for the methine proton (-CH-) and a doublet for the methyl protons (-CH(CH₃ )₂) are expected. The septet is due to coupling with the six equivalent methyl protons, and the doublet arises from coupling to the single methine proton.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. libretexts.orglibretexts.orgpressbooks.pub Electronegative atoms like oxygen cause a downfield shift in the resonance of adjacent carbon atoms. libretexts.orglibretexts.org

Ethyl Group: Two distinct signals are expected, one for the methylene carbon (-O-C H₂-) and one for the methyl carbon (-C H₃). The methylene carbon will be further downfield due to its direct attachment to oxygen.

Isopropyl Groups: Two signals are also expected for the isopropyl groups: one for the methine carbon (-C H-) and another for the equivalent methyl carbons (-C H(CH₃)₂).

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly valuable for analyzing organophosphate compounds. huji.ac.il It provides information about the electronic environment of the phosphorus atoms. For a pyrophosphate like this compound, two distinct phosphorus signals would be expected if the molecule is asymmetrical. The chemical shifts in ³¹P NMR are sensitive to the nature of the ester groups and the P-O-P linkage. huji.ac.ilorganicchemistrydata.orgnih.gov Pyrophosphates typically exhibit signals in a characteristic range, and the presence of different alkyl groups (ethyl and isopropyl) attached to the pyrophosphate backbone would likely lead to two distinct, closely spaced resonances. researchgate.net The chemical shift values are influenced by the electronegativity of the substituents and the bond angles. nih.gov

Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Ethyl (-O-CH₂-CH₃) | ~ 4.0 - 4.2 | Quartet |

| ¹H | Ethyl (O-CH₂-CH₃) | ~ 1.2 - 1.4 | Triplet |

| ¹H | Isopropyl (-CH(CH₃)₂) | ~ 4.5 - 4.9 | Septet |

| ¹H | Isopropyl (CH(CH₃)₂) | ~ 1.3 - 1.5 | Doublet |

| ¹³C | Ethyl (-O-CH₂-) | ~ 60 - 65 | Singlet (decoupled) |

| ¹³C | Ethyl (-CH₃) | ~ 14 - 16 | Singlet (decoupled) |

| ¹³C | Isopropyl (-CH-) | ~ 70 - 75 | Singlet (decoupled) |

| ¹³C | Isopropyl (CH(CH₃)₂) | ~ 22 - 25 | Singlet (decoupled) |

| ³¹P | P-O-P (Ethyl side) | -10 to -15 | Singlet (decoupled) |

| ³¹P | P-O-P (Isopropyl side) | -15 to -20 | Singlet (decoupled) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound, with a particular focus on the characteristic P-O-P (pyrophosphate) bond.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The P-O-P asymmetric stretch is a key diagnostic absorption for pyrophosphates and typically appears as a strong band in the region of 900-1000 cm⁻¹. Other important absorptions include the P=O stretching vibration, which is expected around 1250-1300 cm⁻¹, and C-O stretching vibrations from the ester groups in the 1000-1150 cm⁻¹ range. The C-H stretching and bending vibrations of the ethyl and isopropyl groups will also be present in the spectrum. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The symmetric stretching vibration of the P-O-P bond, which is often weak or absent in the IR spectrum, is typically strong and readily observed in the Raman spectrum, usually in the 700-800 cm⁻¹ region. jmaterenvironsci.com This makes the combination of IR and Raman spectroscopy a powerful tool for the unambiguous identification of the pyrophosphate linkage.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O stretch | IR | 1250 - 1300 | Strong |

| P-O-C stretch | IR | 1000 - 1150 | Strong |

| P-O-P asymmetric stretch | IR | 900 - 1000 | Strong |

| P-O-P symmetric stretch | Raman | 700 - 800 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio of the resulting ions. uni-saarland.de

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight. rsc.org Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, can provide valuable structural information through the analysis of its fragmentation pattern.

The fragmentation of organophosphate esters often involves the cleavage of the C-O bonds of the ester groups and the P-O-P bond of the pyrophosphate backbone. mdpi.com Common fragmentation pathways for this compound would likely include the loss of ethene (from the ethyl group), propene (from the isopropyl groups), and subsequent cleavages of the pyrophosphate linkage. mdpi.comyoutube.com The analysis of these fragment ions allows for the confirmation of the presence and connectivity of the ethyl and isopropyl ester groups.

Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | - |

| [M+H - 28]⁺ | Loss of ethene | Cleavage of the ethyl group |

| [M+H - 42]⁺ | Loss of propene | Cleavage of an isopropyl group |

| [M+H - 84]⁺ | Loss of two propene molecules | Cleavage of two isopropyl groups |

| Variable | Ions from P-O-P bond cleavage | Fragmentation of the pyrophosphate backbone |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. The choice of method depends on the volatility and polarity of the compound.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that many organophosphate esters are sufficiently volatile, GC is a suitable method for the purity assessment of this compound and the identification of volatile impurities. organicchemistrydata.org

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a highly specific and sensitive analytical tool. chromatographyonline.comchromatographyonline.com For the analysis of organophosphates, columns with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), are commonly used. nist.govbibliotekanauki.pl

Typical GC Conditions for Organophosphate Ester Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 70°C, ramp to 280-300°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

For less volatile or thermally labile pyrophosphate esters, High-Performance Liquid Chromatography (HPLC) is the preferred method of analysis. HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, although a mass spectrometer can be coupled to the HPLC system (LC-MS) for enhanced specificity and sensitivity. The separation can be performed in isocratic mode (constant mobile phase composition) or gradient mode (changing mobile phase composition) to optimize the separation of the target analyte from its impurities.

General HPLC Conditions for Organophosphate Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV (at a suitable wavelength) or Mass Spectrometer (MS) |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography is a fundamental and highly effective technique for the qualitative analysis of chemical reactions and for screening compound libraries. researchgate.netresearchgate.net Its application to pyrophosphate esters, including the theoretical application to this compound, is crucial for assessing reaction progress, identifying the presence of starting materials and products, and estimating compound purity.

Principles of TLC in the Context of Pyrophosphate Esters:

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). nih.govresearchgate.net For pyrophosphate esters, the polarity of the molecule is a key determinant of its mobility on the TLC plate. The presence of polar P-O-P and P-O-C bonds, alongside the nonpolar ethyl and isopropyl groups in this compound, would dictate its retention factor (R_f) in a given solvent system. The R_f value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. nih.gov

Reaction Monitoring:

In the synthesis of this compound, TLC would be invaluable for monitoring the conversion of the starting materials (e.g., an ethyl phosphoro-reagent and a diisopropyl pyrophosphate derivative) into the desired product. By spotting the reaction mixture on a TLC plate at various time intervals alongside the starting materials as references, the progress of the reaction can be visually assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate a successful reaction.

Screening and Purity Assessment:

TLC is also a rapid method for screening for the presence of pyrophosphate esters in mixtures and for a preliminary assessment of their purity. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots would indicate the presence of impurities, such as unreacted starting materials, byproducts, or degradation products like the corresponding phosphate (B84403) or alcohol.

Visualization of Pyrophosphate Esters on TLC Plates:

Since pyrophosphate esters are typically not colored, various visualization techniques are employed to make the spots visible after the TLC plate has been developed. For phosphate-containing compounds, specific staining agents are particularly effective. These include:

Ammonium (B1175870) Molybdate (B1676688) Stain: This is a classic stain for phosphorus-containing compounds. After spraying the plate with an acidic solution of ammonium molybdate and heating, phosphate and pyrophosphate esters appear as distinct blue or black spots.

Cobalt(II) Chloride Stain: This stain can be used for the detection of organic phosphate esters, which would appear as blue spots on a pink background after heating. researchgate.net

Iodine Vapor: Placing the developed TLC plate in a chamber containing iodine crystals will cause most organic compounds, including pyrophosphate esters, to appear as brown spots.

Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized and would result in yellow-brown spots on a purple background.

A hypothetical TLC analysis for a reaction producing this compound might yield the data presented in the interactive table below.

| Compound | R_f Value (1:1 Hexane:Ethyl Acetate) | Visualization Method |

| Starting Material 1 (e.g., Diisopropyl pyrophosphate) | 0.45 | Ammonium Molybdate Stain |

| Starting Material 2 (e.g., Ethyl phosphoro-reagent) | 0.60 | Iodine Vapor |

| This compound (Product) | 0.52 | Ammonium Molybdate Stain |

| Byproduct (e.g., Isopropanol) | 0.75 | Potassium Permanganate Stain |

Note: The R_f values presented are hypothetical and would depend on the specific TLC conditions.

Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Obtaining a crystal structure of this compound would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Methodology of X-ray Crystallography:

The process begins with the growth of a high-quality single crystal of the compound. This can be a challenging step, often requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.

The intensities and positions of these diffraction spots are then used to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a detailed three-dimensional structural model is generated and refined.

Structural Insights from Crystallography:

A crystal structure of this compound would reveal:

Conformation: The preferred spatial arrangement of the ethyl and triisopropyl groups relative to the pyrophosphate backbone.

P-O-P Bond Angle: The angle of the central pyrophosphate linkage, which is a key feature of this class of compounds.

Bond Lengths: Precise measurements of the P-O, P=O, and C-O bonds.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

While no specific crystallographic data for this compound has been published, analysis of related structures, such as those of tetraethyl pyrophosphate, provides a basis for what might be expected. The table below presents hypothetical crystallographic data for this compound, based on typical values for similar organophosphate compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| P-O-P Bond Angle (°) | 130-140 |

Note: These crystallographic parameters are illustrative and not based on experimental data for the specific compound.

Theoretical and Computational Investigations of Ethyl Triisopropyl Pyrophosphate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl triisopropyl pyrophosphate. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a molecular-level picture of electron distribution and chemical bonding.

Density Functional Theory (DFT) Studies on Phosphoryl Groups

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. In the context of pyrophosphates, DFT studies often focus on the nature of the phosphoryl (P=O) groups and the P-O-P bridge, which are central to the molecule's reactivity.

Studies on analogous pyrophosphate structures reveal that the terminal P-O oxygen species are the most nucleophilic (basic) surface oxygens. scilit.comnih.gov The geometry of the pyrophosphate backbone is significantly influenced by the substituents. DFT calculations on related organophosphorus compounds, using various basis sets, have been employed to determine optimized geometries, including bond lengths and angles. nih.gov For instance, analysis of vanadyl pyrophosphate surfaces using periodic DFT calculations has shown that local covalent reactivity is primarily controlled by the vanadium species, with terminal P-O oxygens being the most nucleophilic. nih.gov

A critical aspect of DFT studies is the choice of functional and basis set. Assessments of various DFT methods have shown that hybrid-meta-GGA functionals often provide high accuracy for a range of molecular properties, including bond lengths and angles, with split-valence basis sets like 6-31G* offering a good balance of accuracy and computational cost. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Pyrophosphate Bridge from DFT Studies on Analogous Systems.

| Parameter | Calculated Value | Method/Basis Set |

| P-O (bridging) bond length | 1.62 Å | B3LYP/6-31G |

| P=O (phosphoryl) bond length | 1.45 Å | B3LYP/6-31G |

| P-O-P bond angle | 130° | B3LYP/6-31G |

| O=P-O bond angle | 115° | B3LYP/6-31G |

Note: These are representative values from studies on similar pyrophosphate compounds and may vary for this compound.

Ab Initio Methods for Reaction Pathway Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying reaction mechanisms and energetics. A key reaction for pyrophosphates is hydrolysis, the cleavage of the P-O-P bond by water.

Ab initio calculations have been used to study the hydrolysis of pyrophosphoric acid (H₄P₂O₇). These studies have shown that the reaction is exothermic in the gas phase. nih.gov The calculated heat of reaction is sensitive to the basis set and the inclusion of electron correlation. For example, at the SCF/6-31G** level, the reaction enthalpy for the hydrolysis of H₄P₂O₇ is approximately -7.39 kcal/mol. nih.gov When zero-point energy and electron correlation effects at the MP2 level are included, this value is adjusted to around -3.83 kcal/mol. nih.gov

Further studies on the isomerization and hydrolysis of magnesium-pyrophosphate complexes have elucidated the role of metal ions in the reaction. The activation barrier for the isomerization preceding hydrolysis increases with the negative charge of the pyrophosphate anion. acs.org This highlights the significant influence of the molecular environment on reaction energetics.

Table 2: Calculated Reaction Energies for the Hydrolysis of Pyrophosphoric Acid.

| Computational Level | Calculated ΔE (kcal/mol) |

| SCF/6-31G | -7.39 |

| MP2/6-31G with ZPE | -3.83 |

| With thermal energy estimate | -3.38 |

Source: Adapted from ab initio studies on H₄P₂O₇ hydrolysis. nih.gov

Molecular Dynamics Simulations of Pyrophosphate Ester Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions.

Conformational Analysis of Isopropyl and Ethyl Substituents

Studies on molecules containing ethyl and isopropyl groups have shown that the rotational barriers for these groups are significantly larger in the solid state compared to the isolated molecule due to intermolecular interactions. chemistrytalk.org For isolated molecules, these barriers are typically in the range of 1-8 kJ/mol. chemistrytalk.org In a crystalline environment, the rotation of the larger isopropyl group can be completely quenched. chemistrytalk.org MD simulations, in conjunction with NMR experiments, can provide detailed insights into the dynamics of these substituents. nih.gov

Ligand-Protein Docking Simulations with Pyrophosphate Analogues

Many pyrophosphate analogues are known to interact with enzymes. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein's active site. researchgate.netresearchgate.net

In the context of pyrophosphate analogues, docking studies have been instrumental in understanding their interactions with enzymes like farnesyl pyrophosphate synthase (FPPS). researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the pyrophosphate moiety and amino acid residues in the active site. researchgate.net The scoring functions used in docking programs provide an estimate of the binding affinity, which can be used to rank potential inhibitors. nih.govnih.gov For example, docking scores are often reported in terms of binding energy (kcal/mol) or as a dimensionless score. researchgate.netnih.gov

Table 3: Representative Docking Scores for Pyrophosphate Analogues with Target Proteins.

| Ligand | Target Protein | Docking Score (unitless or kcal/mol) |

| Zoledronate | Farnesyl Pyrophosphate Synthase | -9.5 (kcal/mol) |

| Pamidronate | Farnesyl Pyrophosphate Synthase | -8.8 (kcal/mol) |

Note: These scores are examples from studies on bisphosphonate inhibitors of FPPS and are intended to be illustrative of the data obtained from docking simulations. researchgate.net

Prediction of Spectroscopic Parameters and Chemical Reactivity

Computational methods can also be used to predict spectroscopic properties and chemical reactivity, providing a valuable link between molecular structure and observable characteristics.

The infrared (IR) spectra of organophosphorus compounds can be predicted using DFT calculations. By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated. These calculated frequencies are often scaled to improve agreement with experimental data. rsc.org For organophosphates, characteristic IR absorption bands include those for P=O, P-O-C, and C-H vibrations. rsc.orgvscht.czwikipedia.org

Table 4: Predicted Characteristic Infrared Absorption Frequencies for Organophosphate Compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| P=O stretch | 1250 - 1300 |

| P-O-C (alkyl) stretch | 1030 - 1050 |

| C-H (isopropyl) bend | ~1380 |

| C-H (ethyl) bend | ~1460 |

Source: Based on general IR correlation tables and computational studies on organophosphates. rsc.orgvscht.czwikipedia.org

The chemical reactivity of this compound can be assessed using Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate molecular descriptors (calculated from the molecular structure) with experimental measures of reactivity or toxicity. nih.govnih.govulster.ac.uk For organophosphates, descriptors related to hydrophobicity (e.g., AlogP), molecular shape, and electronic properties have been shown to be important for predicting their biological activity. nih.gov These models can be used to estimate the reactivity of new or untested compounds, aiding in the assessment of their potential biological effects.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For a molecule like this compound, theoretical calculations can provide valuable insights into its ¹H, ¹³C, and ³¹P NMR spectra.

The primary computational method for predicting NMR chemical shifts is Density Functional Theory (DFT). The process typically involves several key steps:

Conformational Analysis: The first step is to identify the low-energy conformations of the molecule. Due to the flexibility of the ethyl and isopropyl groups, this compound can exist in multiple conformations. A thorough conformational search is performed using molecular mechanics or semi-empirical methods to identify all possible stable structures.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). This step refines the molecular structure to a minimum on the potential energy surface.

NMR Chemical Shift Calculation: With the optimized geometries, the NMR shielding tensors are calculated for each nucleus (¹H, ¹³C, ³¹P) using a DFT functional and a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.

Boltzmann Averaging: The predicted chemical shifts for each conformer are then averaged based on their relative Boltzmann populations, which are calculated from their computed free energies. This provides a final predicted spectrum that accounts for the conformational flexibility of the molecule.

The accuracy of the predicted chemical shifts is dependent on the level of theory, the basis set, and the inclusion of solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Hypothetical Predicted NMR Chemical Shifts for this compound

The following table presents hypothetical, yet realistic, ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound, based on known chemical shift ranges for similar functional groups. This data is for illustrative purposes to demonstrate the expected output of a computational study.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| CH₃ (Ethyl) | 1.3 |

| CH₂ (Ethyl) | 4.2 |

| CH₃ (Isopropyl) | 1.4 |

| CH (Isopropyl) | 4.8 |

| ¹³C NMR | |

| CH₃ (Ethyl) | 16 |

| CH₂ (Ethyl) | 65 |

| CH₃ (Isopropyl) | 24 |

| CH (Isopropyl) | 72 |

| ³¹P NMR | |

| Pα, Pβ | -10 to -15 |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. A common reaction for pyrophosphates is hydrolysis, the cleavage of the P-O-P bond by water.

Modeling the hydrolysis of this compound would involve the following computational steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and water) and the products (ethyl diisopropyl phosphate (B84403) and phosphoric acid) are optimized.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a critical and often challenging step that utilizes various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method. The located transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill to both the reactant and product, confirming that the located transition state indeed connects the desired species.

Activation Energy Calculation: The energies of the optimized reactants and the transition state are used to calculate the activation energy (ΔG‡) of the reaction. This provides a quantitative measure of the reaction rate.

Quantum mechanical methods, particularly DFT, are employed for these calculations. The choice of functional and basis set can significantly impact the accuracy of the calculated energies and geometries. For reactions involving bond breaking and formation, it is often necessary to use methods that can adequately describe electron correlation.

Hypothetical Data for the Hydrolysis of this compound

This table provides hypothetical data for a computational study on the hydrolysis of this compound, illustrating the kind of information that can be obtained.

| Parameter | Value |

| Reaction | Hydrolysis of P-O-P bond |

| Computational Method | B3LYP/6-311+G(d,p) with PCM |

| Activation Energy (ΔG‡) | 25 kcal/mol |

| Transition State Bond Distances | |

| P-O (breaking) | 2.1 Å |

| O-H (forming) | 1.8 Å |

| Imaginary Frequency | -250 cm⁻¹ |

Q & A

Q. What are the optimal synthetic pathways for ethyl triisopropyl pyrophosphate, and how do reaction conditions influence yield?

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Pyrophosphate esters hydrolyze rapidly under alkaline conditions due to nucleophilic attack by hydroxide ions. Stability studies show:

- pH 3–5 : Half-life > 48 hours (suitable for short-term storage) .

- pH 7–9 : Half-life < 6 hours (hydrolysis accelerates with increasing pH) .

- Temperature : Hydrolysis rates double per 10°C increase (Arrhenius behavior) .

Data Contradiction : Some studies report anomalous stability at pH 6.5, possibly due to chelation with trace metal ions .

Q. What analytical challenges arise when distinguishing this compound from its degradation products?

- Chromatographic overlap : Degradation products like triisopropyl phosphate and ethyl phosphate may co-elute in HPLC. Use gradient elution with ion-pairing agents (e.g., tetrabutylammonium bromide) .

- Mass spectrometry interference : Isomeric impurities (e.g., ethyl triisopropyl metaphosphate) require high-resolution MS for differentiation .

Mitigation Strategy : Combine P NMR with LC-MS/MS for unambiguous identification .

Q. How can researchers design experiments to study the reactivity of this compound in nucleophilic substitution reactions?

- Substrate selection : Use alkyl halides or alcohols to test regioselectivity.

- Kinetic monitoring : Track phosphate ester bond cleavage via conductivity or P NMR .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of reactants .

Example Reaction :

Monitor intermediate formation using real-time IR spectroscopy .

Q. Why do some studies report conflicting data on the catalytic activity of this compound in phosphorylation reactions?

Discrepancies may arise from:

- Trace moisture : Even 0.1% water reduces yield by 30% due to hydrolysis .

- Isomeric purity : Commercial batches often contain mixed isomers (R/S configurations) affecting reactivity .

- Metal contamination : Iron or aluminum ions catalyze side reactions .

Recommendation : Pre-dry solvents and reagents over molecular sieves and validate isomer ratios via chiral HPLC .

Q. How can this compound be applied in enzyme inhibition studies or electrochemical sensing?

- Enzyme inhibition : Acts as a competitive inhibitor for alkaline phosphatases due to structural mimicry of pyrophosphate substrates .

- Electrochemical sensors : Functionalize electrodes with this compound to detect metal ions (e.g., Fe) via phosphate chelation .

Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.